molecular formula C7H10O7 B3326548 2-Hydroxy-2-(2-methoxy-2-oxoethyl)butanedioate CAS No. 26163-61-1

2-Hydroxy-2-(2-methoxy-2-oxoethyl)butanedioate

Cat. No.: B3326548
CAS No.: 26163-61-1
M. Wt: 206.15 g/mol
InChI Key: YUTUUOJFXIMELV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl citrate can be synthesized through the esterification of citric acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The general reaction is as follows:

Citric Acid+MethanolMethyl Citrate+Water\text{Citric Acid} + \text{Methanol} \rightarrow \text{Methyl Citrate} + \text{Water} Citric Acid+Methanol→Methyl Citrate+Water

Industrial Production Methods: In industrial settings, the production of methyl citrate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Methyl citrate undergoes various chemical reactions, including:

    Oxidation: Methyl citrate can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert methyl citrate into other derivatives with different functional groups.

    Substitution: Methyl citrate can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl citrate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl citrate involves its participation in the methylcitrate cycle. In this cycle, methyl citrate is synthesized from propionyl-coenzyme A and oxaloacetate by the enzyme methylcitrate synthase. The cycle helps in the detoxification of propionyl-coenzyme A, converting it into pyruvate and succinate, which can then enter other metabolic pathways .

Comparison with Similar Compounds

Methyl citrate can be compared with other citric acid esters such as ethyl citrate and butyl citrate. While all these compounds share a similar core structure, the different ester groups confer unique properties and applications. For example:

    Ethyl Citrate: Used as a flavoring agent and in pharmaceuticals.

    Butyl Citrate: Commonly used as a plasticizer in polymers.

Properties

IUPAC Name

2-hydroxy-2-(2-methoxy-2-oxoethyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O7/c1-14-5(10)3-7(13,6(11)12)2-4(8)9/h13H,2-3H2,1H3,(H,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTUUOJFXIMELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26163-61-1
Record name 1-Methyl 2-hydroxy-1,2,3-propanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26163-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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